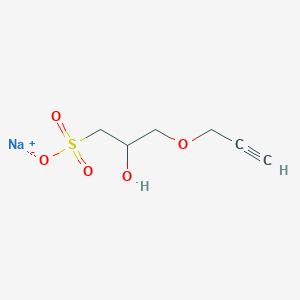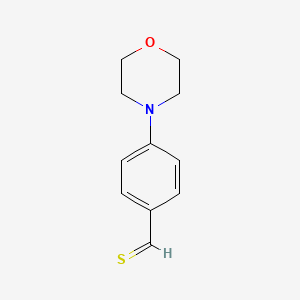
Methanethione, 4-morpholinylphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanethione, 4-morpholinylphenyl-, typically involves the reaction of morpholine with a phenylthioketone derivative. One common method includes the Mannich reaction followed by a Michael addition reaction under mild conditions . The chemical structures of the synthesized compounds are often confirmed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Industrial Production Methods
Industrial production of methanethione, 4-morpholinylphenyl-, involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methanethione, 4-morpholinylphenyl-, undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Methanethione, 4-morpholinylphenyl-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of methanethione, 4-morpholinylphenyl-, involves the inhibition of specific enzymes. It inhibits the activity of MGL and FAAH, which are involved in the degradation of endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) . These endocannabinoids play a role in various physiological processes, including pain modulation and neuroprotection.
類似化合物との比較
Similar Compounds
Similar compounds to methanethione, 4-morpholinylphenyl-, include other phenyl(morpholino)methanethione derivatives and morpholine-containing compounds . These compounds share structural similarities and often exhibit similar biological activities.
Uniqueness
Its ability to inhibit both MGL and FAAH sets it apart from other similar compounds, making it a valuable compound for further research and development .
特性
分子式 |
C11H13NOS |
|---|---|
分子量 |
207.29 g/mol |
IUPAC名 |
4-morpholin-4-ylthiobenzaldehyde |
InChI |
InChI=1S/C11H13NOS/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-4,9H,5-8H2 |
InChIキー |
IUIANAXWQMWFET-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


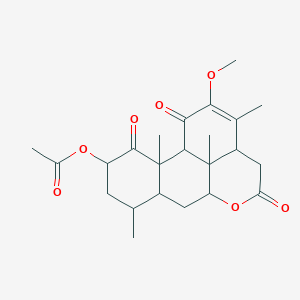
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326023.png)


![1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12326039.png)
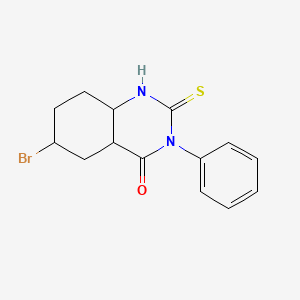
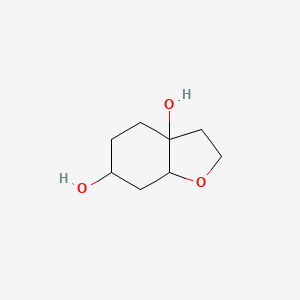
![DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-](/img/structure/B12326048.png)
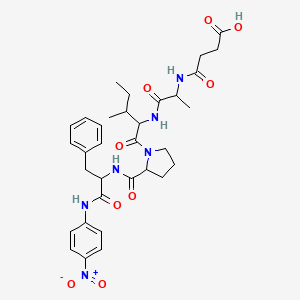
![(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326056.png)

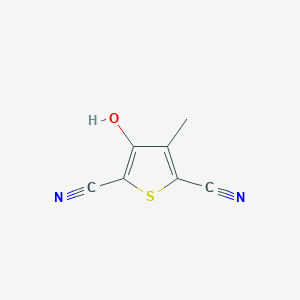
![(7Z)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12326077.png)
